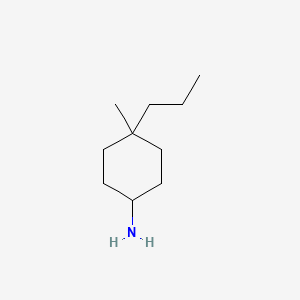
4-Methyl-4-propylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-propylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a methyl group and a propyl group at the fourth position, and an amine group at the first position. This compound is part of the amine family, which are known for their wide range of applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-propylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method is to first react cyclohexanone with methyl and propyl halides in the presence of a base to form the corresponding substituted cyclohexanone. This intermediate is then subjected to reductive amination using ammonia or a primary amine and a reducing agent such as sodium cyanoborohydride or hydrogen gas over a nickel catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control over reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-propylcyclohexan-1-amine can undergo various chemical reactions including:
Oxidation: The amine group can be oxidized to form nitroso, nitro, or N-oxide derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas over a palladium catalyst are often used.
Substitution: Reagents like acyl chlorides, aldehydes, and ketones are used in the presence of catalysts or under acidic/basic conditions.
Major Products Formed
Oxidation: Formation of nitroso, nitro, or N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, imines, or other derivatives.
Scientific Research Applications
4-Methyl-4-propylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-4-propylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the compound may interact with cell membrane receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-propylcyclohexane: Similar structure but lacks the amine group, resulting in different chemical properties and reactivity.
N-Methyl-4-propylcyclohexan-1-amine: Contains an additional methyl group on the nitrogen, altering its steric and electronic properties.
Uniqueness
4-Methyl-4-propylcyclohexan-1-amine is unique due to the presence of both methyl and propyl groups on the cyclohexane ring along with the amine group. This combination of substituents provides distinct steric and electronic characteristics, influencing its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
4-methyl-4-propylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21N/c1-3-6-10(2)7-4-9(11)5-8-10/h9H,3-8,11H2,1-2H3 |
InChI Key |
ACOZGILOWFHBPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC(CC1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















